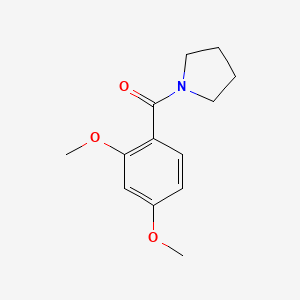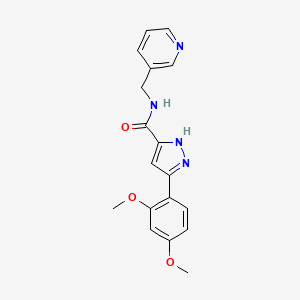
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid, also known as MTSC, is a synthetic compound that has been studied for its potential use in scientific research. MTSC is a benzofuran derivative that has shown promise in various applications due to its unique chemical structure. In
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid is still not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and matrix metalloproteinase. It has also been shown to induce apoptosis in cancer cells, which may be due to its ability to inhibit the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects:
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and sensitize cancer cells to radiation therapy. 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid in lab experiments is its high purity and high yield synthesis method. This allows for consistent and reproducible results. However, one limitation is that the mechanism of action is still not fully understood, which may make it difficult to interpret certain results.
Orientations Futures
There are several future directions for 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid research. One direction is to further investigate its potential use in cancer treatment, including its use as an adjuvant therapy with radiation therapy. Another direction is to investigate its potential use in neurodegenerative disease research, including its use as a neuroprotective agent and cognitive enhancer. Additionally, further studies are needed to fully understand the mechanism of action of 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid and its potential use in other scientific research applications.
Méthodes De Synthèse
The synthesis of 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid involves the reaction of 3-methyl-2-benzofuran-1,4-dione with thiomorpholine-4-sulfonamide in the presence of a base. The resulting product is a white crystalline powder that is soluble in certain organic solvents. This synthesis method has been optimized to yield high purity and high yield of 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid.
Applications De Recherche Scientifique
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has been studied for its potential use in various scientific research applications. One of the most promising applications is in cancer research. 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has also been studied for its potential use in neurodegenerative disease research. It has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. 3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid has also been shown to improve cognitive function in animal models of traumatic brain injury.
Propriétés
IUPAC Name |
3-methyl-5-thiomorpholin-4-ylsulfonyl-1-benzofuran-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S2/c1-9-11-8-10(2-3-12(11)20-13(9)14(16)17)22(18,19)15-4-6-21-7-5-15/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLOAHRXHMOCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCSCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(thiomorpholin-4-ylsulfonyl)-1-benzofuran-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,5-Dimethylphenyl)methylsulfonyl]pyridine](/img/structure/B7543421.png)

![Phenyl-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone](/img/structure/B7543433.png)

![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)




![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)
![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B7543512.png)
![[2-(cyclopropylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate](/img/structure/B7543541.png)
![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)